Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
CAS No.: 80312-55-6
Cat. No.: VC17230182
Molecular Formula: C37H44O6Si
Molecular Weight: 612.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80312-55-6 |
|---|---|
| Molecular Formula | C37H44O6Si |
| Molecular Weight | 612.8 g/mol |
| IUPAC Name | trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |
| Standard InChI | InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |
| Standard InChI Key | PTUOHXMVVREBBG-MANRWTMFSA-N |
| Isomeric SMILES | C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure is defined by a β-D-glucopyranose core, where the anomeric hydroxyl group is replaced by a trimethylsilyl moiety, while the remaining hydroxyl groups at positions 2, 3, 4, and 6 are protected as benzyl ethers. This configuration confers steric bulk and electronic effects that influence its reactivity. The TMS group at the anomeric position stabilizes the β-configuration through steric hindrance, preventing undesired anomerization .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 612.83 g/mol | |
| Exact Mass | 612.291 Da | |
| PSA (Polar Surface Area) | 55.38 Ų | |
| LogP (Partition Coefficient) | 7.54 |
The benzyl groups enhance lipophilicity, making the compound soluble in nonpolar solvents like dichloromethane or toluene, while the TMS group further modulates its electronic profile.
Synthetic Pathways and Optimization
Stepwise Synthesis from D-Glucose
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically begins with D-glucose and involves sequential protection and functionalization steps :
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Fischer Glycosidation: D-glucose is converted to methyl α-D-glucopyranoside to fix the anomeric configuration .
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Triphenylmethylation: The 6-hydroxyl group is protected with a trityl group to direct subsequent benzylation to the 2, 3, and 4 positions .
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Controlled Benzylation: Benzyl chloride (BnCl) and sodium hydride (NaH) are used to install benzyl ethers at positions 2, 3, and 4. This step requires precise temperature control (100°C) to minimize over-benzylation .
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Detritylation: Removal of the trityl group exposes the 6-hydroxyl for benzylation, completing the tetra-O-benzyl protection .
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Silylation: The anomeric hydroxyl is replaced with a trimethylsilyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
Challenges in Regioselectivity
Koto’s early benzylation protocol faced regioselectivity issues, yielding mixtures of 3-OH and 4-OH acceptors alongside per-benzylated byproducts . Modern approaches address this by employing temporary acyl protections (e.g., benzoyl groups) to isolate intermediates, followed by deacylation to achieve pure products .
Reactivity and Applications in Organic Synthesis
Glycosylation Reactions
The compound’s primary application lies in its role as a glycosyl donor or acceptor. The TMS group at the anomeric position acts as a leaving group under mild acidic conditions, enabling glycosidic bond formation without disrupting the benzyl protections. For example, in the presence of silver triflate () and a proton scavenger, it participates in β-selective glycosylations due to the neighboring group participation of the 2-O-benzyl group .
Example Reaction:
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related derivatives:
| Compound Name | Key Differences | Reactivity Implications |
|---|---|---|
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Lacks TMS group; free anomeric OH | Less stable; prone to anomerization |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Methyl instead of TMS; missing 6-O-benzyl | Reduced steric bulk; different glycosylation selectivity |
| 2,3-di-O-benzyl-D-glucose | Fewer benzyl groups | Higher polarity; limited solubility in organic media |
The synergy between silylation and benzylation in Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside makes it indispensable for synthesizing complex oligosaccharides with precise stereocontrol .
Future Directions and Methodological Improvements
Recent advances focus on streamlining synthesis and expanding applications:
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